2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amino groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other areas of organic chemistry.
Mechanism of Action
Target of Action
The primary target of the compound, also known as Boc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid, is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, the formation of blood vessels, and the establishment of cell polarity .
Mode of Action
The compound interacts with its target through a process known as deprotection . During this process, the compound’s tert-butoxycarbonyl (Boc) group is removed, allowing the compound to interact with its target . This interaction can lead to changes in the target’s activity, potentially influencing various cellular processes .
Biochemical Pathways
The compound’s deprotection process is part of a broader biochemical pathway involving the synthesis of peptides . Specifically, the compound can be used as a starting material in dipeptide synthesis . The removal of the Boc group allows the compound to participate in peptide bond formation, contributing to the production of dipeptides .
Pharmacokinetics
For example, the bioavailability of a similar compound was found to decrease when combined with Eltrombopag .
Result of Action
The removal of the Boc group from the compound allows it to participate in peptide bond formation, leading to the production of dipeptides . This can have various molecular and cellular effects, depending on the specific dipeptides that are produced .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s deprotection process can be facilitated by high temperatures and certain ionic liquids . Additionally, the compound’s solubility can be affected by the solvent used, with the compound being miscible in certain solvents (e.g., acetonitrile, methanol, dimethylformamide, and dimethyl sulfoxide) and immiscible in others (e.g., diethyl ether, ethyl acetate, and hexane) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions may vary, but common methods include:
- Stirring the mixture at ambient temperature.
- Heating the mixture in THF at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reaction conditions may be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution: The Boc group can be replaced with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O) for protection, various bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) for catalysis.
Major Products Formed
Deprotection: The primary product is the free amino acid after the removal of the Boc group.
Substitution: Depending on the reagents used, various Boc-protected derivatives or other functionalized amino acids can be formed.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid has numerous applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions by modifying amino acids.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzyloxy (Cbz) protected amino acids: Another common protecting group used in peptide synthesis.
Fmoc-protected amino acids: Used for temporary protection of amino groups in solid-phase peptide synthesis.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Properties
IUPAC Name |
3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRVSZFEDIMFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548496 | |
Record name | N-(tert-Butoxycarbonyl)-3-hydroxyvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105504-72-1 | |
Record name | N-(tert-Butoxycarbonyl)-3-hydroxyvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-(+-)-2-amino-3-hydroxy-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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